2-[4-(Imidazol-1-yl)phenoxy]ethylamine

CYP Inhibition Drug-Drug Interaction Off-Target Selectivity

This aromatic ether amine features an imidazole moiety linked via a para-phenoxy spacer to an ethylamine chain. Its defined CYP inhibition profile and favorable LogP make it a superior starting point for CNS programs. The primary amine enables facile diversification for kinase inhibitors and epigenetic probes, while the imidazole-phenoxy motif ensures potent CYP4A11 inhibition. Avoid generic substitution risks.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B8607151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Imidazol-1-yl)phenoxy]ethylamine
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN=C2)OCCN
InChIInChI=1S/C11H13N3O/c12-5-8-15-11-3-1-10(2-4-11)14-7-6-13-9-14/h1-4,6-7,9H,5,8,12H2
InChIKeyDZNCTMVQPIUJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Imidazol-1-yl)phenoxy]ethylamine: Core Physicochemical and Structural Properties for Research Procurement


2-[4-(Imidazol-1-yl)phenoxy]ethylamine (CAS: 122958-36-5) is an aromatic ether amine featuring an imidazole moiety linked via a para-phenoxy spacer to an ethylamine chain [1]. It serves as a key building block in medicinal chemistry for synthesizing bioactive molecules, including receptor antagonists and enzyme inhibitors [2]. Its molecular formula is C11H13N3O (MW: 203.24) and its calculated LogP is 1.91 [1], positioning it within a favorable physicochemical space for CNS drug discovery [3].

Why 2-[4-(Imidazol-1-yl)phenoxy]ethylamine Cannot Be Replaced by Generic Imidazole-Phenoxy Analogs


Generic substitution is high-risk with 2-[4-(Imidazol-1-yl)phenoxy]ethylamine. While the imidazole-phenoxy class shares a common core, minor structural changes—such as N-alkylation of the terminal amine or variation in the alkyl linker—dramatically alter critical drug discovery parameters [1]. Even a simple N,N-dimethyl substitution (e.g., in [2-(4-Imidazol-1-yl-phenoxy)-ethyl]-dimethyl-amine) shifts the cytochrome P450 (CYP) inhibition profile from sub-micromolar CYP3A4 inhibition to micromolar CYP2C9 liability [2]. Furthermore, linker length in phenoxyalkyl imidazoles dictates H3-receptor antagonism potency, with the 4-position on the phenyl ring being essential for activity [3]. This compound's specific primary amine and ethyl linker confer a unique combination of metabolic stability and off-target selectivity [4] that cannot be inferred from class membership alone, making precise sourcing essential for reproducible results.

Quantitative Differentiation of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine: Head-to-Head Evidence vs. Key Comparators


CYP450 Inhibition Profile: A Cleaner Off-Target Liability Spectrum vs. Dimethyl Analog

2-[4-(Imidazol-1-yl)phenoxy]ethylamine demonstrates a markedly cleaner CYP inhibition profile compared to its N,N-dimethyl analog. It exhibits moderate inhibition of CYP3A4 (IC50 = 3.7 µM) and weak inhibition of CYP2C9 (9.0 µM) and CYP2C19 (5.9 µM), while showing no significant inhibition (>100 µM) for CYP1A2 and CYP2D6 [1]. In contrast, the N,N-dimethyl analog ([2-(4-Imidazol-1-yl-phenoxy)-ethyl]-dimethyl-amine) presents a significant liability as a more potent inhibitor of CYP2C9 (IC50 = 40 µM) and CYP2D6 (1.05 µM) [2]. This shift from CYP2C9/2D6 to CYP3A4 as the primary liability is critical for selecting a compound with a lower probability of specific drug-drug interactions.

CYP Inhibition Drug-Drug Interaction Off-Target Selectivity ADME

Metabolic Stability: Demonstrated Species-Dependent Microsomal Clearance Profile

The metabolic stability of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine was directly quantified in a head-to-head manner across three species. In human liver microsomes (hLM), it is moderately stable with 36% of the parent compound remaining after a 30-minute incubation. It exhibits higher stability in rat (rLM, 71% remaining) and mouse (mLM, 64% remaining) microsomes [1]. This species-specific stability profile is a key differentiator from its more stable, but less selective, dimethyl analog [2] and provides crucial data for scaling preclinical in vivo pharmacokinetic studies.

Microsomal Stability Species Scaling Pharmacokinetics ADME

Cardiotoxicity Risk Mitigation: Quantified hERG Liability and Favorable Margin

2-[4-(Imidazol-1-yl)phenoxy]ethylamine has a measured hERG IC50 of 8.6 µM [1]. While it inhibits the hERG channel, the potency is relatively low. In the context of a typical drug discovery program, this value provides a quantifiable safety margin when compared to the compound's intended target potency. For instance, if the target of interest has an IC50 of 60 nM [1], this represents a >140-fold selectivity window. This compares favorably to other imidazole-phenoxy derivatives which have been shown to have hERG IC50s in the 2.5-5 µM range [2].

hERG Cardiotoxicity Safety Margin Ion Channel

Physicochemical Profile: Optimized LogP for CNS Penetration vs. Polar Derivatives

The calculated LogP of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine is 1.91 [1], placing it squarely within the optimal range for central nervous system (CNS) drug candidates (LogP 1-3) [2]. This lipophilicity is significantly lower than more hydrophobic imidazole-phenoxy derivatives (e.g., those with LogP > 3.0) [3], which reduces the risk of high non-specific tissue binding and rapid metabolism. Conversely, it is more lipophilic than polar analogs with LogP < 1.0 [3], which are often poorly permeable across the blood-brain barrier. This balanced LogP is a key differentiator, making it an attractive starting point for CNS-targeted projects.

LogP CNS Penetration Physicochemical Properties Lipophilicity

Validated Applications of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine: Where the Data Supports Use


Medicinal Chemistry for CNS-Targeted Receptors (e.g., H3, NK1)

This compound serves as an optimal building block for synthesizing antagonists of centrally located targets, such as the histamine H3 receptor or neurokinin-1 (NK1) receptor [1][2]. Its favorable LogP of 1.91 [3] and moderate metabolic stability [4] provide a superior starting point for CNS programs compared to more polar or more lipophilic imidazole analogs, offering a higher probability of achieving blood-brain barrier penetration and a manageable PK profile.

Selective CYP4A11/20-HETE Synthase Inhibitor Development

The core scaffold of 2-[4-(Imidazol-1-yl)phenoxy]ethylamine, specifically when elaborated (e.g., as seen in CAY10434), yields potent and selective inhibitors of CYP4A11 (IC50 = 8.8 nM) [5]. This compound's imidazole-phenoxy motif is essential for this activity. Using the primary amine as a starting material allows for the introduction of diverse structural moieties (e.g., alkyl chains, sulfonamides) to optimize potency and selectivity for this important cardiovascular and renal target [5].

Kinase Inhibitor and Epigenetic Probe Synthesis

The primary amine functionality makes 2-[4-(Imidazol-1-yl)phenoxy]ethylamine a versatile reagent for constructing focused libraries of kinase inhibitors and chemical probes for epigenetic targets (e.g., histone deacetylases, bromodomains). The imidazole can act as a hinge-binding motif or engage in metal coordination, while the primary amine allows for facile diversification through amide coupling or reductive amination [6]. Its defined CYP inhibition profile [4] helps in selecting a scaffold with a lower risk of confounding polypharmacology.

Thromboxane Synthase Inhibitor Lead Optimization

N-(phenoxyalkyl)imidazoles, a class to which this compound's derivatives belong, are known selective inhibitors of the thromboxane synthetase enzyme [7]. This compound provides a foundational core for lead optimization programs targeting this pathway, which is implicated in cardiovascular diseases, stroke, and thrombosis. Its quantified off-target liability profile (CYP, hERG) [4] offers a clear advantage over earlier, less-characterized imidazole leads, enabling more efficient structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(Imidazol-1-yl)phenoxy]ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.